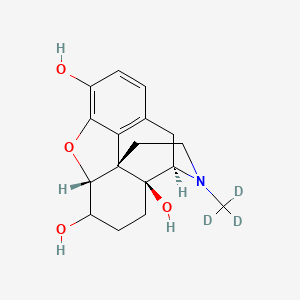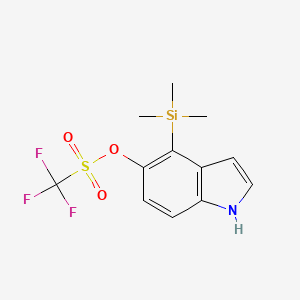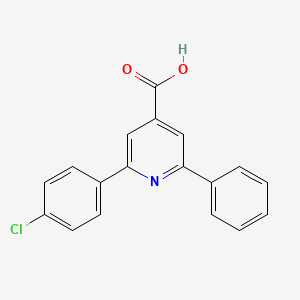
6-Hydroxy Oxymorphone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha/beta-Hydroxyoxymorphone-D3 solution, 100 micrograms per milliliter in methanol, is a certified reference material. This compound is a major, active metabolite of the opiate oxymorphone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha/beta-Hydroxyoxymorphone involves the hydroxylation of oxymorphone. The reaction typically requires specific conditions to ensure the correct stereochemistry of the hydroxyl groups at the 6alpha and 6beta positions. The reaction conditions often involve the use of catalysts and controlled environments to achieve the desired product.
Industrial Production Methods
Industrial production of 6alpha/beta-Hydroxyoxymorphone-D3 solution involves large-scale synthesis under stringent quality control measures. The process includes the use of deuterated reagents to incorporate deuterium atoms into the molecule, ensuring the production of a stable and consistent reference material .
Analyse Des Réactions Chimiques
Types of Reactions
6alpha/beta-Hydroxyoxymorphone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield various alcohols.
Applications De Recherche Scientifique
6alpha/beta-Hydroxyoxymorphone-D3 solution is widely used in scientific research due to its stability and well-defined properties. Some of its applications include:
Chemistry: Used as a reference material in gas chromatography (GC) and liquid chromatography (LC) for accurate quantification and analysis.
Biology: Employed in cytochrome P450 studies to understand metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmaceutical research to study the metabolism and pharmacokinetics of oxymorphone and related compounds.
Industry: Applied in forensic analysis, clinical toxicology, pain management, and urine drug testing to ensure accurate and reliable results
Mécanisme D'action
6alpha/beta-Hydroxyoxymorphone exerts its effects by interacting with opioid receptors in the body. It primarily targets the mu-opioid receptors, leading to analgesic effects. The compound’s mechanism of action involves binding to these receptors, which modulates the release of neurotransmitters and alters pain perception pathways .
Comparaison Avec Des Composés Similaires
6alpha/beta-Hydroxyoxymorphone is unique due to its specific stereochemistry and deuterium incorporation. Similar compounds include:
Oxymorphone: The parent compound from which 6alpha/beta-Hydroxyoxymorphone is derived.
Hydromorphone: Another opioid agonist with similar analgesic properties but different metabolic pathways.
Morphine: A widely used opioid with a different chemical structure and pharmacokinetic profile.
These compounds share similar analgesic effects but differ in their metabolic pathways, receptor affinities, and pharmacokinetics .
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
306.37 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-3-(trideuteriomethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11?,12-,15+,16+,17-/m1/s1/i1D3 |
Clé InChI |
AABLHGPVOULICI-AVRUEMSUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
SMILES canonique |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)

![7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047125.png)
![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12047129.png)



![(4S,5E,6S)-5-[2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethylidene]-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid](/img/structure/B12047142.png)




![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047162.png)
